molecular formula C9H13BrN2O B13070393 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine

Cat. No.: B13070393
M. Wt: 245.12 g/mol
InChI Key: QQVRMSFTIYDBQM-UHFFFAOYSA-N
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Description

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine is a brominated pyridine derivative characterized by a butan-2-yloxy group at position 4 and an amine group at position 2. Its molecular formula is C₉H₁₃BrN₂O (molecular weight: 245.12 g/mol).

For example, 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine was synthesized via reductive amination of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde using sodium cyanoborohydride . Similar strategies may apply for introducing the butan-2-yloxy group.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

5-bromo-4-butan-2-yloxypyridin-3-amine

InChI

InChI=1S/C9H13BrN2O/c1-3-6(2)13-9-7(10)4-12-5-8(9)11/h4-6H,3,11H2,1-2H3

InChI Key

QQVRMSFTIYDBQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=NC=C1N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds. The reaction conditions often include the use of solvents such as 1,4-dioxane and water, with potassium phosphate as a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce various aryl-substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, halogens, or alkoxy groups (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
5-Bromo-4-(butan-2-yloxy)pyridin-3-amine C₉H₁₃BrN₂O 245.12 Br (C5), butan-2-yloxy (C4), NH₂ (C3) Cross-coupling precursor, lipophilic Target
5-Bromo-4-methoxypyridin-3-amine C₆H₇BrN₂O 203.04 Br (C5), methoxy (C4), NH₂ (C3) Higher solubility, synthetic intermediate
5-Bromo-2-(propan-2-yloxy)pyridin-3-amine C₈H₁₁BrN₂O 231.09 Br (C5), isopropoxy (C2), NH₂ (C3) Altered regiochemistry for coupling
5-Bromo-3-iodo-4-methylpyridin-2-amine C₆H₆BrIN₂ 312.94 Br (C5), I (C3), CH₃ (C4), NH₂ (C2) Heavy atom for crystallography
5-Bromo-6-methoxypyridin-3-amine C₆H₇BrN₂O 203.04 Br (C5), methoxy (C6), NH₂ (C3) Similar MW, divergent substitution pattern

Biological Activity

5-Bromo-4-(butan-2-yloxy)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine is C_{11}H_{14}BrN_{1}O_{1} with a molecular weight of 245.12 g/mol. The compound features a bromine atom, an amine group, and a butan-2-yloxy substituent, which contribute to its unique properties and biological interactions.

Biological Activity Overview

Research indicates that 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine exhibits significant biological activities that may be leveraged in drug development. Its interactions with various biological targets suggest potential applications in treating neurological disorders and cancer.

Preliminary studies suggest that the compound can modulate enzyme activities or receptor functions. While specific pathways are still under investigation, it is believed that 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine may interact with key molecular targets involved in disease processes.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyridine ring and substituents can significantly influence the biological activity of related compounds. For instance, structural analogs such as 4-(butan-2-yloxy)-5-chloropyridin-3-amine have shown promising anticancer properties, suggesting that similar modifications could enhance the efficacy of 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine.

Compound NameKey FeaturesBiological Activity
5-Bromo-4-(butan-2-yloxy)pyridin-3-amineBromine at position 5Potential anticancer activity
4-(Butan-2-yloxy)-5-chloropyridin-3-amineChlorine at position 5Notable antimicrobial properties
4-(Butan-2-yloxy)-5-fluoropyridin-3-amineFluorine at position 5Enhanced receptor binding affinity

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the effects of various pyridine derivatives found that compounds similar to 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine exhibited significant cytotoxic effects against human cancer cell lines. These findings highlight the potential for further development in oncology.
  • Neurological Applications : Research into compounds with similar structures has indicated potential neuroprotective effects, suggesting that 5-Bromo-4-(butan-2-yloxy)pyridin-3-amine may also serve as a candidate for treating neurodegenerative diseases .
  • Enzyme Inhibition : Preliminary assays have shown that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

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